(1S)-1-(2-chloropyridin-4-yl)propan-1-amine
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Overview
Description
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a propan-1-amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-1-amine group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and chiral resolution processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-chloropyridin-4-yl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.
(1S)-1-(2-chloropyridin-4-yl)butan-1-amine: Similar structure with a butyl group instead of a propyl group.
(1S)-1-(2-bromopyridin-4-yl)propan-1-amine: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine is unique due to its specific combination of a chiral center, a pyridine ring, and a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1S)-1-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3/t7-/m0/s1 |
InChI Key |
NAEAXIYCMLCDSF-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=NC=C1)Cl)N |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Cl)N |
Origin of Product |
United States |
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